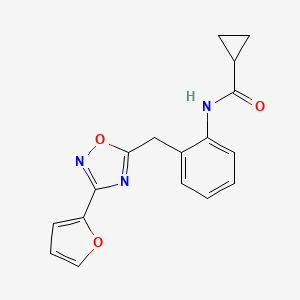

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclopropanecarboxamide

Description

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclopropanecarboxamide is a synthetic small molecule characterized by a cyclopropanecarboxamide core linked to a phenyl group substituted with a 1,2,4-oxadiazole ring bearing a furan-2-yl moiety. This compound combines three distinct structural motifs:

- Cyclopropane ring: Imparts conformational rigidity and metabolic stability.

- 1,2,4-Oxadiazole: A heterocycle known for hydrogen-bonding capacity and resistance to hydrolysis.

- Furan-2-yl group: Enhances π-π stacking interactions and modulates electronic properties.

Its structural complexity aligns with compounds like cyprofuram (a fungicide) and experimental derivatives reported in medicinal chemistry studies .

Properties

IUPAC Name |

N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c21-17(11-7-8-11)18-13-5-2-1-4-12(13)10-15-19-16(20-23-15)14-6-3-9-22-14/h1-6,9,11H,7-8,10H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNTQCYNRNWYXRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclopropanecarboxamide typically involves multiple steps:

Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

Synthesis of the 1,2,4-Oxadiazole Ring: This can be achieved by the reaction of amidoximes with carboxylic acids or their derivatives under dehydrating conditions.

Coupling of the Furan and Oxadiazole Rings: The furan and oxadiazole rings are coupled using a suitable linker, often through a nucleophilic substitution reaction.

Introduction of the Cyclopropane Carboxamide Group: The final step involves the formation of the cyclopropane carboxamide group, which can be introduced via a cyclopropanation reaction followed by amidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using robust and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation to form furanones.

Reduction: The oxadiazole ring can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Amines and other reduced nitrogen-containing compounds.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has shown potential as an antimicrobial agent due to the presence of the furan and oxadiazole rings, which are known for their biological activities.

Medicine

In medicine, N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclopropanecarboxamide is being investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its stable and reactive functional groups.

Mechanism of Action

The mechanism of action of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The furan and oxadiazole rings can form hydrogen bonds and other interactions with biological molecules, leading to inhibition or activation of certain pathways. The cyclopropane carboxamide group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on shared motifs, such as cyclopropanecarboxamide cores, oxadiazole/furan substituents, or pesticidal/pharmacological applications. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Key Observations

Core Modifications: The target compound’s cyclopropanecarboxamide core is shared with cyprofuram and Compound 50, but its oxadiazole-furan substituent distinguishes it from cyprofuram’s tetrahydrofuran-2-one and chlorophenyl groups .

Substituent Effects: Electron-Withdrawing Groups: Cyprofuram’s 3-chlorophenyl may enhance pesticidal activity via hydrophobic interactions, whereas the target’s furan-2-yl could improve π-π stacking in enzyme binding pockets.

Stability and Bioavailability :

- The oxadiazole ring in the target compound is less prone to hydrolysis than cyprofuram’s tetrahydrofuran-2-one, suggesting improved environmental persistence .

- Fluorine-containing analogs (e.g., ) exhibit enhanced lipophilicity, which the target compound may lack due to its furan moiety .

Synthetic Feasibility :

- The target compound’s synthesis likely involves coupling cyclopropanecarboxylic acid with a pre-functionalized phenyl-oxadiazole intermediate, similar to methods described for Compound 50 (amide coupling via tetramethylisouronium hexafluorophosphate) .

Research Implications and Gaps

- Biological Activity: While cyprofuram is a known fungicide, the target compound’s oxadiazole-furan system may target different enzymes (e.g., cytochrome P450 or chitin synthase) .

- Thermodynamic Properties : Computational studies using density-functional theory (DFT), as described in –2, could predict the compound’s reactivity and stability, though such data are absent here .

- Structural Optimization : Substituting the furan with pyridine (as in ) or adding fluorine atoms () may enhance target engagement or pharmacokinetics .

Biological Activity

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclopropanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a cyclopropane ring, a furan moiety, and an oxadiazole derivative. Its molecular formula is , and it has been synthesized and characterized for various biological evaluations.

1. Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in tumor cells.

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HeLa | 9.4 | |

| Compound B | CaCo-2 | 12.5 | |

| This compound | MCF7 | TBD |

2. Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazole derivatives has also been explored. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that this compound may possess therapeutic benefits in treating inflammatory diseases.

Case Study 1: In vitro Evaluation

A study evaluating the biological activity of this compound demonstrated its effectiveness against specific cancer cell lines. The compound was tested against a panel of 11 different cancer cell lines using a monolayer cell survival assay. The results indicated that this compound exhibited selective cytotoxicity with an IC50 value comparable to known anticancer agents.

Case Study 2: Pharmacokinetics

In another study focused on the pharmacokinetic profile of similar oxadiazole derivatives, it was found that these compounds possess favorable absorption and distribution characteristics when administered orally. The half-life and metabolic stability were assessed using LC-MS/MS techniques, revealing promising data for further development as therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.